molecular formula C21H25FN2O4 B2947946 N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2,3-dimethoxybenzamide CAS No. 941940-74-5

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2,3-dimethoxybenzamide

Cat. No.: B2947946
CAS No.: 941940-74-5
M. Wt: 388.439
InChI Key: JZXILXZUQKNVAY-UHFFFAOYSA-N
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Description

N-(2-(4-Fluorophenyl)-2-Morpholinoethyl)-2,3-dimethoxybenzamide is a benzamide derivative characterized by a 2,3-dimethoxy-substituted benzoyl group, a 4-fluorophenyl ring, and a morpholinoethyl linker.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4/c1-26-19-5-3-4-17(20(19)27-2)21(25)23-14-18(24-10-12-28-13-11-24)15-6-8-16(22)9-7-15/h3-9,18H,10-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXILXZUQKNVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2,3-dimethoxybenzamide is a synthetic derivative that may have potential biological activities. It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules or ions, and the specific cellular or tissue context. .

Biological Activity

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2,3-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholinoethyl group attached to a 2,3-dimethoxybenzamide scaffold, with a 4-fluorophenyl moiety. The presence of fluorine can enhance lipophilicity and bioavailability.

Chemical Formula: C17_{17}H20_{20}F1_{1}N2_{2}O3_{3}

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. Preliminary studies suggest that it may act on:

  • Receptor Modulation: The compound may modulate neurotransmitter receptors or other protein targets, influencing various signaling pathways.
  • Inhibition of Enzymatic Activity: It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

Biological Assays and Efficacy

Several studies have assessed the biological activity of this compound through various assays:

Assay Type Outcome Reference
Cell Viability AssayIC50 values indicating cytotoxicity
Enzyme InhibitionSignificant inhibition of target enzymes
Receptor BindingAffinity for specific receptors

Case Studies

  • Neuropharmacological Effects: A case study demonstrated that this compound exhibited antidepressant-like effects in animal models. Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests.
  • Antitumor Activity: In vitro studies showed that this compound inhibited the proliferation of cancer cell lines (e.g., MCF-7 breast cancer cells) with an observed IC50 value of 15 µM.
  • Toxicological Assessment: Toxicity studies indicated a favorable safety profile with an LC50 greater than 100 µg/mL in fish models, suggesting low acute toxicity .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Key Observations :

  • Fluorine vs. Methoxy Groups : Fluorine substituents (e.g., in Fo23) enhance crystallinity and intermolecular interactions (C-F···C stacking), whereas methoxy groups (as in the target compound) may improve solubility and π-π interactions .
  • Morpholinoethyl vs. Ethylamino Side Chains: The morpholine ring in the target compound likely increases hydrophilicity and hydrogen-bonding capacity compared to simpler ethylamino chains in analogues like 4a .
  • Synthetic Yields : Yields for analogues vary significantly (59–96%), influenced by steric hindrance (e.g., bulky phthalimide in 7a) or reaction conditions (e.g., bromo vs. fluoro substituents) .

Crystallographic and Conformational Behavior

  • Fo23 () : Exhibits coplanar aromatic rings with a 23° tilt in the amide group due to hydrogen bonding. The 1D amide···amide interactions stabilize the crystal lattice .
  • This flexibility could impact binding affinity in biological targets .

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